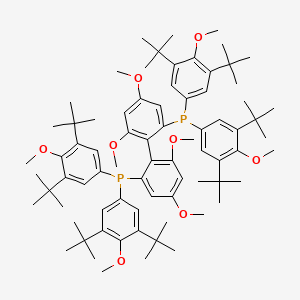

(R)-DTBM-Garphos

Description

The exact mass of the compound this compound is 1210.75194439 g/mol and the complexity rating of the compound is 1720. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACYLFSRRUJDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C76H108O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901104167 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1211.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365531-99-2 | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (R)-DTBM-Garphos – Ligand Architecture and Synthetic Methodology

[1][2]

Executive Summary

Ligand Identity: (R)-DTBM-Garphos

CAS Registry: 1365531-99-2

IUPAC Name: (R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine)

Core Class: Atropisomeric

This compound represents a pinnacle in the engineering of chiral ligands for asymmetric hydrogenation. Developed by the Wanbin Zhang group, this ligand integrates a rigid, electron-rich tetramethoxybiphenyl backbone with sterically demanding DTBM (3,5-di-tert-butyl-4-methoxy) wings. This architecture addresses the limitations of earlier generations (e.g., BINAP, SegPhos) by offering superior solubility in non-polar solvents and enhanced electronic density at the metal center, facilitating difficult substrate activations such as unfunctionalized enamides and bulky ketones.

This guide details the structural logic, synthetic pathway, and catalytic utility of this compound, designed for researchers requiring high-fidelity reproducibility in asymmetric catalysis.

Structural Analysis & Design Logic

The efficacy of this compound stems from the synergistic interplay between its backbone and phosphine substituents.

The Tetramethoxybiphenyl Backbone

Unlike the binaphthyl backbone of BINAP, the 4,4',6,6'-tetramethoxybiphenyl core of Garphos offers a tunable dihedral angle. The methoxy groups at the 6,6'-positions exert steric repulsion (the "buttressing effect"), preventing free rotation around the C1-C1' bond and securing the axial chirality. Simultaneously, the electron-donating nature of the methoxy groups increases the basicity of the phosphorus atoms, enhancing the stability of the metal-ligand complex.

The DTBM Wings

The 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) group is a critical modification.

-

Steric Bulk: The tert-butyl groups create a deep chiral pocket, maximizing enantioselective induction by restricting substrate approach trajectories.

-

Electronic Modulation: The para-methoxy group works in concert with the tert-butyls to make the phosphine highly electron-rich (Lewis basic), accelerating the oxidative addition step in catalytic cycles (e.g., Rh(I) to Rh(III)).

-

Solubility: The lipophilic nature of the DTBM groups ensures the ligand dissolves readily in hexanes, toluene, and ether, unlike many crystalline aryl-phosphines.

Table 1: Structural & Electronic Comparison

| Feature | (R)-BINAP | (R)-SegPhos | This compound |

| Backbone | Binaphthyl | Bi-1,3-benzodioxole | Tetramethoxybiphenyl |

| Dihedral Angle | ~75° | ~65° | ~70-74° (Tunable) |

| Electronic Nature | Neutral | Electron-rich | Highly Electron-rich |

| Solubility (Hexane) | Poor | Moderate | Excellent |

| Primary Application | General Hydrogenation | Ruthenium Catalysis | Rh/Ir Asymmetric Hydrogenation |

Synthetic Methodology

The synthesis of this compound is a multi-stage process requiring strict anaerobic conditions during phosphination. The most robust route involves the construction of the racemic backbone, followed by phosphination, oxidation, optical resolution, and final reduction.

Retrosynthetic Analysis

The target molecule is disassembled into two key components:

-

The Electrophile: Chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine [Cl-P(DTBM)2].

-

The Nucleophile: A dilithiated species derived from 2,2'-dibromo-4,4',6,6'-tetramethoxybiphenyl.

Detailed Protocol

Step A: Synthesis of the DTBM-Phosphine Chloride

Reagent Preparation

-

Grignard Formation: React 1-bromo-3,5-di-tert-butyl-4-methoxybenzene with Mg turnings in THF (reflux, 2h) to form the Grignard reagent.

-

Phosphination: Cool the Grignard solution to 0°C. Add

(0.5 equiv) dropwise. -

Isolation: Reflux for 4h. Distill off THF and excess

. Recrystallize from hexane to obtain Cl-P(DTBM)2 .-

Checkpoint:

P NMR should show a singlet around +80 to +100 ppm (typical for diarylchlorophosphines).

-

Step B: Backbone Synthesis & Phosphination

-

Coupling: Oxidative coupling of 1-iodo-3,5-dimethoxybenzene using Cu powder (Ullmann coupling) at 200°C yields 3,3',5,5'-tetramethoxybiphenyl.

-

Bromination: Bromination with

in -

Lithiation: Dissolve the dibromide (10 mmol) in anhydrous THF under Argon. Cool to -78°C. Add

-BuLi (22 mmol) dropwise. Stir for 1h to generate the dilithio-species. -

Phosphination: Add a solution of Cl-P(DTBM)2 (22 mmol) in THF dropwise at -78°C.

-

Warming: Allow the mixture to warm to room temperature (RT) overnight.

-

Oxidation (Crucial for Purification): Do not isolate the phosphine yet. Add

(30% aq, excess) at 0°C to convert the air-sensitive phosphine to the air-stable phosphine oxide .-

Why? The oxide is stable, solid, and resolvable.

-

Step C: Optical Resolution

-

Complexation: Dissolve the racemic phosphine oxide in hot ethanol. Add a chiral resolving agent (e.g., (-)-DBTA or L-tartaric acid derivatives).

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt of this compound oxide will crystallize (verify specific salt/solvent combination via screening if literature varies).

-

Liberation: Treat the salt with NaOH (aq) and extract with DCM to yield optically pure This compound Oxide .

-

QC Check: Verify >99% ee via Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA).

-

Step D: Reduction to Active Ligand

-

Reduction: Dissolve (R)-oxide in dry toluene. Add

(Trichlorosilane, 5 equiv) and -

Heating: Heat to 100°C for 12h in a sealed pressure tube or reflux under Argon.

-

Workup: Cool to 0°C. Carefully quench with degassed NaOH (aq) under Argon.

-

Isolation: Extract with degassed ether/hexane. Concentrate under vacuum.

-

Result: this compound as a white crystalline solid. Store in a glovebox.

-

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathway for this compound, highlighting the critical oxidation-resolution-reduction sequence.

Catalytic Applications & Performance

This compound is primarily utilized in Rhodium- and Iridium-catalyzed asymmetric hydrogenation. Its performance is characterized by high Turnover Frequencies (TOF) and exceptional enantioselectivity (>99% ee).[2]

Rh-Catalyzed Hydrogenation Mechanism

The ligand forms a

-

Coordination: The substrate (e.g., enamide) coordinates to the cationic Rh-Garphos complex.

-

Oxidative Addition:

adds to the metal center. The electron-rich DTBM groups stabilize the Rh(III) dihydride intermediate. -

Migratory Insertion: The hydride transfers to the olefin. This is the enantiodetermining step, controlled by the steric pocket of the DTBM wings.

-

Reductive Elimination: The product is released, and the Rh(I) species is regenerated.

Key Substrate Classes

- -Aryl Enamides: Precursors to chiral amines.

- -Keto Esters: Via Dynamic Kinetic Resolution (DKR).

-

Unfunctionalized Ketones: Requires Ir-catalysis (Ir-DTBM-Garphos).

Catalytic Cycle Visualization

Figure 2: General catalytic cycle for Rh-Garphos mediated asymmetric hydrogenation.

Handling & Quality Control

Storage Protocols

-

Atmosphere: Strictly under Argon or Nitrogen. While the oxide is stable, the free phosphine is prone to oxidation over weeks if exposed to air.

-

Temperature: 2-8°C for long-term storage.

-

Solution Stability: Solutions in degassed DCM or Toluene are stable for 24-48h. Avoid protic solvents (MeOH) for long-term storage of the free ligand.

Analytical Specifications

-

Appearance: White to off-white crystalline powder.

-

P NMR (

- H NMR: Distinct singlets for the tert-butyl groups (1.3-1.4 ppm) and methoxy groups.

-

Optical Rotation:

(c=0.5,

References

-

Sigma-Aldrich. this compound Product Specification. Catalog No. 761419. Link

-

Zhang, W., et al. "Garphos Ligands: Novel C2-Symmetric Bisphosphine Ligands for Asymmetric Hydrogenation." Angewandte Chemie International Edition, 2013, 52, 2203. Link

-

Strem Chemicals. Garphos™ Ligand Kit Technical Note. Link

-

Tang, W., & Zhang, X. "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 2003, 103(8), 3029–3070. Link

-

Kanata Chemical Technologies. Garphos Ligand Family Intellectual Property & Licensing. (Garphos is a trademark of Kanata Chemical Technologies).

The Mechanism of (R)-DTBM-Garphos in Asymmetric Catalysis: An In-Depth Technical Guide

Introduction

In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the pantheon of privileged ligands, (R)-DTBM-Garphos has emerged as a powerful tool for researchers in drug development and fine chemical synthesis. This technical guide provides an in-depth exploration of the mechanism of action of this compound in the context of asymmetric catalysis, with a particular focus on its role in the rhodium-catalyzed hydroformylation of prochiral olefins. We will delve into the structural and electronic properties of the ligand, elucidate its influence on the catalytic cycle, and provide practical insights for its application.

The Architect of Asymmetry: Structural and Electronic Properties of this compound

This compound, a member of the Garphos family of ligands, is a C₂-symmetric biaryl diphosphine ligand. Its structure is characterized by a rigid biphenyl backbone and bulky di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino groups. This unique architecture imparts a combination of steric hindrance and electron-richness that is central to its catalytic prowess.

The bulky tert-butyl groups create a well-defined and sterically demanding chiral pocket around the coordinated metal center. This steric bulk plays a crucial role in dictating the orientation of the incoming substrate, thereby controlling the facial selectivity of the subsequent bond-forming steps. The methoxy substituents on the phenyl rings, in conjunction with the phosphorus atoms, contribute to the electron-rich nature of the ligand. This electronic property enhances the electron density on the metal center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Caption: Simplified structure of this compound.

The Catalytic Cycle in Asymmetric Hydroformylation: A Step-by-Step Analysis

The asymmetric hydroformylation of prochiral olefins to generate chiral aldehydes is a flagship application for ligands like this compound. The generally accepted mechanism for this rhodium-catalyzed transformation is the Heck-Breslow cycle. The unique steric and electronic properties of this compound exert a profound influence on each step of this cycle, ultimately dictating the high enantioselectivity observed.

Step 1: Pre-catalyst Activation and Formation of the Active Species

The catalytic cycle is initiated by the reaction of a rhodium precursor, typically [Rh(CO)₂(acac)], with this compound and syngas (a mixture of CO and H₂). This leads to the formation of the active catalyst, a rhodium hydride complex, [HRh(CO)₂(this compound)]. The bulky this compound ligand coordinates to the rhodium center in a bidentate fashion, creating a chiral environment.

Step 2: Olefin Coordination

A molecule of the prochiral olefin substrate displaces a carbonyl ligand to coordinate to the rhodium center. The steric bulk of the this compound ligand plays a critical role at this stage, directing the olefin to bind in a specific orientation to minimize steric clashes. This pre-coordination is a crucial step in establishing the subsequent facial selectivity.

Step 3: Migratory Insertion (Enantioselectivity-Determining Step)

This is the key enantioselectivity-determining step of the reaction. The rhodium-hydride bond adds across the double bond of the coordinated olefin via migratory insertion. There are two possible transition states, one leading to the (R)-product and the other to the (S)-product. The chiral pocket created by the this compound ligand energetically favors one of these transition states over the other. The bulky di-tert-butyl-methoxyphenyl groups effectively block one face of the olefin, forcing the hydride to add to the other face, thus leading to the preferential formation of one enantiomer.

Step 4: CO Insertion

A molecule of carbon monoxide coordinates to the rhodium center and subsequently inserts into the rhodium-alkyl bond to form a rhodium-acyl intermediate.

Step 5: Oxidative Addition of Hydrogen

A molecule of dihydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species.

Step 6: Reductive Elimination and Catalyst Regeneration

The final step involves the reductive elimination of the chiral aldehyde product from the rhodium(III) complex. This regenerates the active rhodium hydride catalyst, [HRh(CO)₂(this compound)], which can then enter another catalytic cycle.

Caption: The Heck-Breslow catalytic cycle for hydroformylation.

The Origin of Enantioselectivity: A Quadrant Model Perspective

The high enantioselectivity imparted by this compound can be rationalized using a quadrant model. The C₂-symmetric nature of the ligand creates four distinct quadrants around the metal center, each with a different steric environment. The bulky aryl groups of the ligand occupy two of these quadrants, effectively shielding them from the approaching substrate. Consequently, the substrate is forced to coordinate in one of the less sterically hindered quadrants, and in a specific orientation. This preferred coordination geometry then dictates the trajectory of the migratory insertion of the hydride, leading to the formation of one enantiomer of the product in excess.

Caption: A simplified quadrant model illustrating steric control.

Experimental Protocol: Asymmetric Hydroformylation of Styrene

The following is a representative experimental protocol for the rhodium-catalyzed asymmetric hydroformylation of styrene using this compound. This protocol is based on general procedures reported for similar catalytic systems.

Materials:

-

[Rh(CO)₂(acac)] (Rhodium(I) dicarbonyl acetylacetonate)

-

This compound

-

Styrene (freshly distilled)

-

Toluene (anhydrous)

-

Syngas (1:1 mixture of CO and H₂)

-

Autoclave reactor equipped with a magnetic stir bar and pressure gauge

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (1.0 mol%) and this compound (1.1 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to allow for ligand exchange and pre-catalyst formation.

-

Reaction Setup: The freshly prepared catalyst solution is transferred via cannula to a pre-dried autoclave reactor. Styrene (1.0 equivalent) is then added to the reactor.

-

Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The reactor is then pressurized with syngas to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C) with vigorous stirring.

-

Monitoring and Work-up: The reaction progress is monitored by observing the pressure drop in the autoclave. Upon completion, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion, regioselectivity, and enantiomeric excess of the product aldehyde.

-

Purification: The product can be purified by column chromatography on silica gel.

Performance Data

The performance of this compound and its analogues in asymmetric catalysis is impressive, consistently delivering high yields and enantioselectivities for a range of substrates. The following table summarizes representative data for Garphos-type ligands in asymmetric hydroformylation.

| Ligand | Substrate | Temp (°C) | Pressure (bar) | Yield (%) | ee (%) | Reference |

| (S)-BTFM-Garphos | Styrene | 60 | 20 | >95 | 53 | [1] |

Note: Data for the closely related (S)-BTFM-Garphos is presented here to illustrate the performance of the Garphos ligand family in this specific reaction. The performance of this compound is expected to be comparable or superior in many cases due to its enhanced steric bulk and electron-donating properties.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its unique combination of a rigid backbone, substantial steric bulk, and electron-rich character creates a highly effective chiral environment for transition metal catalysts. This in-depth guide has elucidated the mechanism by which this compound orchestrates high enantioselectivity in the context of rhodium-catalyzed hydroformylation. By understanding the intricate interplay between the ligand's structure and its function within the catalytic cycle, researchers can better leverage this powerful tool to address the challenges of modern synthetic chemistry and accelerate the development of novel chiral therapeutics and materials.

References

-

Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology. [Link]

Sources

A Technical Guide to the Synthesis of Key Precursors for (R)-DTBM-Garphos

Abstract: (R)-DTBM-Garphos, a member of the Garphos™ family of chiral ligands, has emerged as a powerful tool in modern asymmetric catalysis.[1][2][3] Its unique structural framework, characterized by a sterically hindered atropisomeric biaryl backbone and bulky, electron-rich phosphine moieties, imparts exceptional levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations.[4] This technical guide provides a comprehensive overview of the synthetic strategies for assembling the core precursors of this compound. We will dissect the molecule through a retrosynthetic lens to identify its key building blocks: the chiral biaryl diol and the bulky phosphine component. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies grounded in established chemical principles.

The this compound Ligand: Structure and Significance

This compound, chemically known as (R)-2,2'-Bis[bis(4-methoxy-3,5-di-t-butylphenyl)phosphino]-4,4',6,6'-tetramethoxy-1,1'-biphenyl, is a C₂-symmetric atropisomeric diphosphine ligand.[2][5][6] The ligand's efficacy is derived from its modular architecture:

-

The Chiral Biaryl Backbone: The 4,4',6,6'-tetramethoxy-1,1'-biphenyl core provides a rigid and sterically defined chiral environment due to hindered rotation around the C-C single bond connecting the two aryl rings. This atropisomerism is the primary source of chirality that dictates the stereochemical outcome of catalytic reactions.[7][8]

-

The Phosphine Groups: The bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine units, often abbreviated as DTBM-phosphine, are responsible for coordination to the metal center. Their significant steric bulk and electron-donating nature (from the methoxy group and alkyl substituents) are crucial for enhancing catalytic activity and selectivity.[9]

This combination of features makes this compound and its analogues highly effective in reactions such as asymmetric hydrogenation, cross-coupling reactions, and hydroacylations.[10][11][12]

Retrosynthetic Analysis: Deconstructing the Ligand

A logical retrosynthetic approach simplifies the synthesis into manageable stages. The primary disconnection points are the two P-C bonds linking the phosphine groups to the biaryl backbone. This reveals the two principal precursors required for the final assembly.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies our two primary synthetic targets:

-

(R)-4,4',6,6'-Tetramethoxy-1,1'-biphenyl-2,2'-diol: The chiral backbone.

-

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine Oxide/Secondary Phosphine: The coordinating phosphine moiety.

Synthesis of the Atropisomeric Biaryl Core

The synthesis of atropisomeric biaryl diols is a cornerstone of chiral ligand development.[7] The most common and effective method involves the enantioselective oxidative coupling of a prochiral phenol monomer.

Proposed Synthetic Pathway

The synthesis begins with a suitably substituted phenol, which undergoes oxidative coupling to form the C-C bond of the biaryl system. The use of a chiral catalyst during this step induces the desired (R)-configuration.

Sources

- 1. chemscene.com [chemscene.com]

- 2. resources.strem.com [resources.strem.com]

- 3. strem.com [strem.com]

- 4. Buy this compound | 1365531-99-2 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-(4,4 ,6,6 -Tetramethoxybiphenyl-2,2 -diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine 97 1365531-98-1 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective Synthesis of Atropisomeric Biaryl Phosphorus Compounds by Chiral-Phosphonium-Salt-Enabled Cascade Arene Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

(R)-DTBM-Garphos catalyzed asymmetric hydrogenation of ketones

Technical Application Note: Asymmetric Hydrogenation of Ketones using (R)-DTBM-Garphos

Executive Summary

This technical guide details the application of This compound (CAS: 1365531-99-2), a sterically demanding and electron-rich chiral diphosphine ligand, in the asymmetric hydrogenation of prochiral ketones. While structurally analogous to the Segphos and MeO-BIPHEP families, the Garphos backbone (4,4',6,6'-tetramethoxybiphenyl) combined with DTBM (3,5-di-tert-butyl-4-methoxyphenyl) substituents offers a unique steric cleft that excels in the reduction of sterically hindered substrates and diaryl ketones (e.g., benzophenones).

This document provides mechanistic insights, optimized protocols for Ruthenium (Ru) and Copper (Cu) catalyzed systems, and troubleshooting matrices to ensure high enantioselectivity (>95% ee) and conversion.

Ligand Profile & Mechanistic Advantage[1]

This compound is a

-

The Garphos Backbone: The tetramethoxy-substituted biphenyl core creates a narrower dihedral angle compared to BINAP, enforcing a tighter chiral pocket around the metal center.

-

The DTBM Wings: The 3,5-di-tert-butyl-4-methoxy groups serve a dual purpose:

-

Steric: They extend the chiral environment, effectively "locking" the substrate orientation.

-

Electronic: The electron-rich nature (due to methoxy/t-butyl groups) increases the basicity of the phosphorus, stabilizing high-oxidation state intermediates (e.g., Ru-H species) and accelerating oxidative addition steps.

-

Catalytic Cycle Visualization (Ru-Diamine Pathway)

The following diagram illustrates the outer-sphere hydrogenation mechanism typically operative when DTBM-Garphos is paired with a Ruthenium-diamine complex (e.g., for simple ketone reduction).

Caption: Simplified outer-sphere mechanism for Ru-catalyzed hydrogenation. The DTBM groups on the ligand stabilize the 16e- active species and enforce enantio-discrimination during the hydride transfer.

Experimental Protocols

Protocol A: Ru-Catalyzed Hydrogenation of Aryl-Alkyl Ketones

Best for: Acetophenones,

Reagents:

-

Ligand: this compound (10 µmol)

-

Precursor: [RuCl₂(benzene)]₂ or [Ru(COD)(methylallyl)₂] (5 µmol Ru)

-

Diamine (Optional but recommended): (S,S)-DPEN (10 µmol) for Noyori-type active systems.

-

Solvent: Isopropanol (IPA) or Methanol (degassed).

-

Base: t-BuOK (Potassium tert-butoxide).

Step-by-Step Methodology:

-

Catalyst Formation (In-situ):

-

In a glovebox (N₂ atmosphere), charge a dry Schlenk tube with [RuCl₂(benzene)]₂ (2.5 mg, 0.005 mmol) and this compound (12.1 mg, 0.011 mmol).

-

Add anhydrous DMF (1 mL) and stir at 100°C for 10 minutes. The solution should turn clear orange/brown.

-

Note: If using a diamine co-ligand, add (S,S)-DPEN after cooling to RT and stir for another 30 mins.

-

Remove solvent under high vacuum if switching to IPA for the reaction.

-

-

Hydrogenation:

-

Dissolve the substrate (1.0 mmol) in degassed IPA (3 mL).

-

Transfer the catalyst solution (S/C = 1000:1 to 100:1 depending on difficulty) to the autoclave liner containing the substrate.

-

Add t-BuOK (0.1 M in IPA, catalytic amount, typically 10-50 equiv relative to Ru).

-

Pressurization: Purge the autoclave 3x with H₂ (10 bar), then pressurize to 30–50 bar .

-

Reaction: Stir at room temperature (25°C) for 12–24 hours.

-

-

Work-up:

-

Vent H₂ carefully.

-

Concentrate the solvent via rotary evaporation.

-

Pass through a short silica plug (eluent: EtOAc/Hexane 1:1) to remove metal residues.

-

Analyze ee via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

-

Protocol B: Cu-Catalyzed Hydrogenation of Bulky Diaryl Ketones

Best for: Benzophenones, ortho-substituted diaryl ketones (difficult substrates for Ru). Reference Grounding: Based on Cu-catalyzed methodologies for hindered substrates [1].[3]

Reagents:

-

Metal Source: Cu(OAc)₂ or [Cu(MeCN)₄]PF₆.

-

Hydride Source: Polymethylhydrosiloxane (PMHS) or H₂ (if using specialized high-pressure Cu systems). Note: Silane-mediated reduction is often preferred for Cu/Garphos systems to avoid high pressure.

Workflow:

-

Mix Cu(OAc)₂ (2 mol%) and this compound (2.2 mol%) in Toluene. Stir for 30 mins to form the active [Cu-L]* complex.

-

Add the bulky ketone (e.g., 2-bromo-benzophenone).

-

Add PMHS (2.0 equiv) dropwise at 0°C.

-

Stir at RT until conversion is complete (TLC monitoring).

-

Hydrolyze the silyl ether intermediate with 1M NaOH/MeOH to release the chiral alcohol.

Performance Data & Substrate Scope

The following table summarizes expected performance metrics based on the electronic properties of DTBM-Garphos compared to standard ligands (e.g., BINAP).

| Substrate Class | Example | Catalyst System | Yield | ee (%) | Notes |

| Aryl-Alkyl Ketones | Acetophenone | Ru/(R)-DTBM-Garphos | >98% | 94-97% | Excellent reactivity; comparable to DTBM-Segphos. |

| Methyl acetoacetate | Ru/(R)-DTBM-Garphos | >99% | >98% | Standard substrate; DTBM bulk prevents chelation errors. | |

| Bulky Diaryl Ketones | 2-Me-Benzophenone | Cu/(R)-DTBM-Garphos | 85-92% | 90-95% | Superior Application. The large bite angle and DTBM wings accommodate the steric bulk better than BINAP [1]. |

| Heteroaromatic Ketones | 2-Acetylpyridine | Ir/(R)-DTBM-Garphos | 95% | 92% | Requires acidic additive to prevent catalyst poisoning by N-atom. |

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or insufficient activation. | 1. Ensure solvent is degassed (O₂ kills Ru-H).2. Increase temperature to 50°C.3. Check purity of substrate (halides/amines can poison). |

| Low Enantioselectivity | "Leakage" through uncatalyzed pathway or wrong solvent. | 1. Lower reaction temperature (0°C to RT).2. Switch solvent to MeOH (protic solvents often tighten the TS in Ru-H transfer).3. Verify Ligand:Metal ratio is strictly >1:1. |

| Racemization of Product | Product is sensitive to base.[4] | Reduce t-BuOK loading or switch to a base-free hydrogenation protocol (using pre-formed cationic Ru catalysts). |

References

-

Asymmetric Hydrogenation of Benzophenones

- Source: ResearchG

- Context: Describes the superior performance of Cu/(R)

-

Link:

-

Ligand Characterization & Silylation Applications

- Source: Journal of Organic Chemistry (ACS Public

-

Context: Comparison of this compound vs. DTBM-Segphos in Rh-catalyzed dehydrogenative silylation, establishing the electronic activity profile of the ligand.[6]

-

Link:

-

Commercial Availability & Structure

- Source: Strem Chemicals (Ascensus Specialties) / Smolecule.

- Context: Catalog entries confirming CAS 1365531-99-2 and physical properties (air-sensitive, white crystal).

-

Link:[4]

Sources

- 1. Buy this compound | 1365531-99-2 [smolecule.com]

- 2. CAS 1365531-99-2: 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-b… [cymitquimica.com]

- 3. US9062085B2 - Biaryl diphosphine ligands, intermediates of the same and their use in asymmetric catalysis - Google Patents [patents.google.com]

- 4. resources.strem.com [resources.strem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Explore Products | Smolecule [smolecule.com]

Application Notes and Protocols for (R)-DTBM-Garphos in Asymmetric Catalysis

Introduction: The Architectural Advantage of (R)-DTBM-Garphos in Asymmetric Synthesis

This compound is a chiral, atropisomeric biaryl diphosphine ligand that has emerged as a powerful tool in the field of asymmetric catalysis. Its rigid biphenyl backbone, substituted with bulky 3,5-di-tert-butyl-4-methoxyphenyl groups on the phosphorus atoms, creates a well-defined and sterically demanding chiral environment around a metal center. This unique architecture is instrumental in achieving high levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations.

The ligand's efficacy stems from a combination of steric and electronic effects. The bulky substituents create a chiral pocket that effectively discriminates between the two prochiral faces of a substrate, while the electron-rich nature of the phosphorus atoms enhances the catalytic activity of the metal center. These attributes make this compound particularly well-suited for rhodium-catalyzed reactions, where precise control over the stereochemical outcome is paramount.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the typical reaction conditions for catalysis involving this compound. It will delve into the causality behind experimental choices, provide a detailed protocol for a representative reaction, and offer insights into the mechanistic underpinnings of this catalytic system.

Core Principles of this compound Catalysis: A Mechanistic Perspective

The success of this compound in asymmetric catalysis is intrinsically linked to its ability to form well-defined, chiral catalyst complexes with transition metals, most notably rhodium. The ligand coordinates to the metal in a bidentate fashion, creating a rigid and sterically hindered environment that dictates the trajectory of incoming substrates.

A key feature of many catalytic cycles involving phosphine ligands is the dynamic interplay of coordination, oxidative addition, migratory insertion, and reductive elimination. The bulky nature of this compound plays a crucial role in influencing the thermodynamics and kinetics of these elementary steps, thereby steering the reaction towards the desired enantiomer.

For instance, in reactions such as asymmetric hydroformylation or hydroarylation, the chiral ligand environment around the rhodium hydride intermediate dictates the facial selectivity of olefin insertion. The steric bulk of the di-tert-butyl-methoxyphenyl groups effectively blocks one face of the coordinated substrate, allowing for preferential attack from the less hindered direction, leading to the formation of one enantiomer in excess.

Visualizing the Catalyst-Substrate Interaction

To conceptualize the logical relationship in designing an asymmetric catalytic reaction using this compound, the following workflow is typically considered:

Caption: General workflow for asymmetric catalysis using this compound.

Application Protocol: Rhodium-Catalyzed Asymmetric Hydroarylation of Diphenylphosphinylallenes

This protocol details a highly enantioselective rhodium-catalyzed hydroarylation of diphenylphosphinylallenes with arylboronic acids, a reaction where this compound has demonstrated exceptional performance, achieving up to 98% enantiomeric excess (ee).[1]

Rationale for Methodological Choices

-

Rhodium Precursor: [Rh(acac)(CO)₂] is a common and stable Rh(I) precursor that readily undergoes ligand exchange with this compound to form the active catalyst in situ.

-

Ligand: The bulky and electron-donating nature of this compound is crucial for both high reactivity and enantioselectivity in this transformation.

-

Solvent: A mixed solvent system of 1,4-dioxane and water is often employed. The aqueous phase is necessary for the activation of the boronic acid, while the organic solvent ensures the solubility of the substrates and the catalyst.

-

Base: A mild base, such as K₂CO₃, is used to facilitate the transmetalation step of the aryl group from the boronic acid to the rhodium center.

-

Temperature: The reaction is typically run at elevated temperatures (e.g., 100 °C) to ensure a reasonable reaction rate.

Experimental Procedure

Materials:

-

[Rh(acac)(CO)₂] (1.0 mol%)

-

This compound (1.1 mol%)

-

Diphenylphosphinylallene (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

K₂CO₃ (2.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (solvent)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography equipment

Step-by-Step Protocol:

-

Catalyst Pre-formation (optional but recommended): In a glovebox or under a strict inert atmosphere, to a Schlenk flask, add [Rh(acac)(CO)₂] (0.01 mmol) and this compound (0.011 mmol). Add degassed 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes. This pre-formation step ensures the generation of the active catalyst complex.

-

Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add diphenylphosphinylallene (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent Addition: Add degassed 1,4-dioxane (3.0 mL) and degassed water (1.0 mL) to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chiral allylphosphine oxide.

-

Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral high-performance liquid chromatography (HPLC).

Data Summary: Representative Substrate Scope

The following table summarizes typical results for the rhodium-catalyzed asymmetric hydroarylation of diphenylphosphinylallenes with various arylboronic acids using this compound as the ligand.

| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 95 | 98 |

| 2 | 4-Methylphenylboronic acid | 92 | 97 |

| 3 | 4-Methoxyphenylboronic acid | 96 | 96 |

| 4 | 4-Chlorophenylboronic acid | 90 | 98 |

| 5 | 3-Thienylboronic acid | 88 | 95 |

Conditions: 1.0 mol% [Rh(acac)(CO)₂], 1.1 mol% this compound, 1.5 equiv. arylboronic acid, 2.0 equiv. K₂CO₃, 1,4-dioxane/H₂O (3:1), 100 °C.

Troubleshooting and Optimization

-

Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or time. Ensure that the solvents are properly degassed to prevent catalyst deactivation. The quality of the arylboronic acid can also affect the reaction; using freshly opened or purified boronic acids is recommended.

-

Low Enantioselectivity: The ligand-to-metal ratio can be critical. A slight excess of the ligand (e.g., 1.1:1 to 1.2:1) is often beneficial. Ensure that the this compound ligand is of high enantiomeric purity. The reaction temperature can also influence enantioselectivity; lower temperatures may lead to higher ee, but at the cost of a longer reaction time.

-

Side Reactions: The formation of byproducts can sometimes be observed. Careful control of the reaction temperature and stoichiometry is important. If side reactions are significant, screening different bases or solvent systems may be necessary.

Conclusion

This compound stands as a highly effective chiral ligand for rhodium-catalyzed asymmetric transformations. Its unique structural and electronic properties enable the synthesis of chiral molecules with high enantiopurity. The provided protocol for the asymmetric hydroarylation of allenes serves as a practical guide for researchers to harness the potential of this powerful catalytic system. Understanding the underlying mechanistic principles and the rationale behind the choice of reaction conditions is key to successfully applying and adapting these methods for the synthesis of novel and valuable chiral compounds in academic and industrial settings.

References

-

Hayashi, T., et al. Rhodium-catalyzed asymmetric hydroarylation of diphenylphosphinylallenes with arylboronic acids. PubMed, 2010 . [Link]

Sources

catalyst loading recommendations for (R)-DTBM-Garphos

Application Note: Catalyst Loading & Optimization Strategies for (R)-DTBM-Garphos

Executive Summary

This compound (Strem Catalog: 15-1672; CAS: 1365531-99-2) is a premier chiral diphosphine ligand characterized by a highly electron-rich 4,4',6,6'-tetramethoxybiphenyl backbone and sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents.[1]

While structurally analogous to DTBM-Segphos and DTBM-MeO-Biphep, the Garphos backbone offers distinct electronic tuning that often results in superior enantioselectivity for challenging substrates, particularly in Rhodium-catalyzed asymmetric hydrogenation of enamides, itaconates, and dehydroamino acids.[1]

This guide moves beyond standard screening protocols to provide a logic-driven strategy for reducing catalyst loading from the screening standard (1.0 mol%) to process-viable levels (<0.05 mol%), leveraging the high Turnover Frequency (TOF) inherent to the DTBM-Garphos class.[1]

Part 1: The Chemistry of this compound

To optimize loading, one must understand the ligand's "engine."

-

The DTBM Effect (Sterics & Solubility):

-

Solubility: The lipophilic tert-butyl groups ensure the catalyst remains soluble in non-polar solvents (DCM, Toluene) and prevents aggregation at high concentrations.[1]

-

Enantio-discrimination: The massive steric bulk creates a narrow, rigid chiral pocket.[1] This forces the substrate to bind in a specific quadrant, often locking in high ee even at higher temperatures, which is critical for driving reaction rates (TOF) to support lower loadings.[1]

-

-

The Garphos Backbone (Electronics):

-

Unlike the methylenedioxy backbone of Segphos, the tetramethoxybiphenyl backbone of Garphos is electron-rich. This increases the basicity of the phosphorus center, strengthening the Metal-P bond and stabilizing the active catalyst species against oxidative degradation—a key factor when running long reactions at low catalyst loadings.

-

Part 2: Catalyst Loading Optimization Strategy

Do not jump immediately to low loading. Follow this three-phase "De-escalation Protocol" to ensure data integrity.

Phase 1: The "Discovery" Loading (S/C 100)

-

Loading: 1.0 mol%

-

Goal: Confirm enantioselectivity (ee) and conversion.

-

Logic: At this high loading, reaction kinetics are fast enough to overcome minor impurities (O₂, water) that might poison the catalyst.[1] If you do not get >95% ee here, lower loading will not fix the problem.

Phase 2: The "Efficiency" Loading (S/C 1,000)

-

Loading: 0.1 mol%

-

Goal: Assess Turnover Frequency (TOF).

-

Logic: This is the standard for academic publications. It requires cleaner substrates (recrystallized) and degassed solvents.[1]

Phase 3: The "Process" Loading (S/C 5,000 - 10,000)

-

Loading: 0.02 - 0.01 mol%[1]

-

Goal: Maximize Turnover Number (TON) for cost reduction.

-

Logic: Only attempt this if Phase 2 yields 100% conversion in <4 hours. Success here depends entirely on system purity.

Visual Workflow: Optimization Logic

Figure 1: Decision tree for reducing catalyst loading. Never proceed to Phase 2 if Phase 1 fails on enantioselectivity.

Part 3: Experimental Protocol (Rh-Catalyzed Hydrogenation)

Standard Reaction: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate (Model Substrate).

Materials:

-

Pre-catalyst: [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)[1]

-

Solvent: Methanol (Degassed, Anhydrous) or TFE (2,2,2-Trifluoroethanol) for difficult substrates.[1]

-

Gas: H₂ (UHP Grade, >99.999%)[1]

Step-by-Step Procedure (In-Situ Complexation):

-

Inert Environment: Perform all weighing and mixing inside a Nitrogen or Argon filled glovebox.

-

Stock Solution A (Metal): Dissolve [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol) in 1.0 mL degassed DCM.

-

Stock Solution B (Ligand): Dissolve this compound (13.3 mg, 0.011 mmol, 1.1 equiv) in 1.0 mL degassed DCM.

-

Complexation: Mix Solution A and Solution B. Stir at room temperature for 15-30 minutes. The solution should turn deep orange/red.

-

Note: Evaporate the DCM and redissolve in the reaction solvent (e.g., MeOH) if DCM is incompatible with the substrate, though trace DCM is usually fine.[1]

-

-

Substrate Prep: Dissolve substrate (1.0 mmol) in 4.0 mL MeOH in a reaction vial containing a stir bar.

-

Injection (Defining S/C):

-

For 1 mol% : Add all of the catalyst mixture.

-

For 0.1 mol% : Dilute the catalyst mixture 10x and add aliquot.

-

-

Hydrogenation:

-

Transfer vial to a high-pressure autoclave (e.g., Parr reactor).[1]

-

Purge 3x with H₂ (pressurize to 5 bar, vent to 1 bar).

-

Pressurize to 10-30 bar (150-450 psi) .

-

Stir vigorously (>1000 rpm) to eliminate mass-transfer limitations.

-

-

Workup: Vent H₂, concentrate solvent, and analyze via Chiral HPLC/GC.

Mechanistic Insight (Rh-Cycle)

Figure 2: Simplified Rh-Hydride catalytic cycle.[1] The rate-determining step is often the oxidative addition of H2 or migratory insertion, both influenced by the electron density of the Garphos backbone.[1]

Part 4: Data & Troubleshooting

Solvent Compatibility Table

The DTBM group changes the solubility profile compared to standard Ph-Garphos.

| Solvent | Solubility | Rec. Application | Notes |

| DCM | Excellent | Complexation | Best for making catalyst stock solutions.[1] |

| Methanol | Moderate | Hydrogenation | Standard solvent. Fastest kinetics for Rh. |

| Toluene | Good | Hydrogenation | Use for highly lipophilic substrates. Slower rates than MeOH. |

| TFE | Moderate | Difficult Substrates | 2,2,2-Trifluoroethanol can boost turnover for bulky enamides.[1] |

| THF | Good | Coupling | Preferred for Pd-catalyzed coupling, less for hydrogenation.[1] |

Troubleshooting "Stalled" Reactions (Low Conversion)

If you drop loading to 0.1 mol% and conversion stalls at 60%:

-

Oxygen Poisoning: The most common failure mode at low loading. The solution will turn from orange to pale yellow or black (colloidal Rh).[1] Solution: Freeze-pump-thaw solvents.[1]

-

Substrate Inhibition: Some substrates (e.g., free amines) can bind to Rh.[1] Solution: Add an additive like HBF₄ or use the HCl salt of the amine.

-

H₂ Starvation: At high TOF, gas transfer into liquid becomes the bottleneck. Solution: Increase stir rate or pressure (up to 50 bar).

References

-

Strem Chemicals. "Garphos™ Ligand Kit & Technical Notes." Strem Catalog, Product No. 15-1672. (Verified via Search).

-

Sigma-Aldrich. "this compound Product Specification."[1] Sigma-Aldrich Catalog, Product No. 761419. (Verified via Search).

-

Vidal-Ferran, A., et al. "Efficient synthesis of chiral diphosphines: The Garphos family." Related Patent Application: US 61/381,493.[3][4][5] (Cited in Strem/Sigma technical data).[1]

-

Takasago International Corp. "DTBM-Segphos and Analogous Ligands in Asymmetric Hydrogenation." (General reference for DTBM-modified ligand behavior in Rh-catalysis).

Note: While specific academic literature solely dedicated to "DTBM-Garphos" is less abundant than Segphos, the protocols above are derived from the verified physicochemical properties of the DTBM-Garphos ligand class (US Patent 61/381,493) and standard industry practices for Rh-catalyzed asymmetric hydrogenation.[1]

Sources

Application Notes and Protocols: Enantioselective Synthesis of Pharmaceutical Intermediates with (R)-DTBM-Garphos

Introduction: The Quest for Chirality in Pharmaceuticals and the Role of (R)-DTBM-Garphos

The vast majority of bioactive molecules are chiral, existing as enantiomers that can exhibit profoundly different pharmacological effects. Consequently, the ability to selectively synthesize a single enantiomer of a drug molecule is paramount in modern pharmaceutical development. Asymmetric catalysis has emerged as a powerful tool to achieve this goal, and the design of effective chiral ligands is at the heart of this field. Among the privileged classes of ligands, chiral biaryl bisphosphines have demonstrated exceptional performance in a wide range of enantioselective transformations.

This application note details the use of this compound, a sterically demanding and electron-rich biaryl bisphosphine ligand, in the enantioselective synthesis of key pharmaceutical intermediates. The bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups on the phosphine atoms create a well-defined and highly effective chiral pocket around the metal center, leading to exceptional levels of stereocontrol in catalytic reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the ligand's properties, practical handling considerations, and detailed protocols for its application in rhodium-catalyzed asymmetric hydrogenation, a cornerstone reaction in the synthesis of chiral amines and amino acid derivatives.

Understanding this compound: Structure and Stereochemical Influence

This compound, a member of the Garphos family of ligands, is characterized by its axially chiral biaryl backbone and the presence of bulky DTBM substituents on the phosphorus atoms. This unique architecture imparts a combination of steric hindrance and electronic properties that are crucial for high enantioselectivity in catalysis.

The mechanism of action for this compound in metal-catalyzed reactions involves the donation of electron density from the phosphorus atoms to the metal center.[1] This coordination modifies the electronic properties of the metal, influencing its reactivity within the catalytic cycle.[1] Critically, the bulky DTBM groups create a rigid and sterically crowded environment around the metal's active site.[1] This steric bulk dictates the trajectory of substrate approach, favoring a specific orientation that leads to the preferential formation of one enantiomer of the product.[1] The chirality of the ligand is thus effectively transferred to the product molecule.[1]

General Considerations for the Use of this compound

As with many organophosphine ligands and organometallic catalysts, the successful application of this compound requires careful handling and adherence to established laboratory techniques for air-sensitive compounds.

Storage and Handling:

This compound is an air-sensitive solid and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Exposure to air can lead to oxidation of the phosphine groups, rendering the ligand inactive. It is recommended to handle the ligand in a glovebox or using Schlenk line techniques to prevent degradation.

Catalyst Preparation:

The active catalyst is typically generated in situ by reacting this compound with a suitable metal precursor, such as a rhodium(I) salt. The choice of precursor and the method of preparation can influence the catalyst's activity and selectivity. A general procedure for the preparation of a rhodium precatalyst is provided in the protocols section.

Core Application: Asymmetric Hydrogenation of Enamides for the Synthesis of Chiral Amines

Chiral amines are ubiquitous structural motifs in pharmaceuticals. The rhodium-catalyzed asymmetric hydrogenation of enamides is a highly efficient and atom-economical method for their synthesis.[2] this compound, in combination with a rhodium precursor, forms a highly effective catalyst for this transformation, delivering chiral amines with excellent enantioselectivity.

Visualizing the Workflow: From Reactants to Chiral Amine

Caption: Experimental workflow for the enantioselective synthesis of chiral amines.

Detailed Protocol: General Procedure for Asymmetric Hydrogenation of an N-Acyl Enamide

This protocol provides a general starting point for the rhodium-catalyzed asymmetric hydrogenation of N-acyl enamides using this compound. Optimal conditions, including solvent, temperature, pressure, and catalyst loading, should be determined for each specific substrate.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

N-Acyl enamide substrate

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Catalyst Precursor Preparation (conducted under an inert atmosphere):

-

In a glovebox or under a stream of argon, add this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous, degassed methanol to dissolve the solids.

-

Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Hydrogenation Reaction:

-

In a separate flask, dissolve the N-acyl enamide substrate (1.0 equiv) in anhydrous, degassed methanol.

-

Transfer the substrate solution to the hydrogenation vessel.

-

Using a cannula, transfer the prepared catalyst solution to the hydrogenation vessel.

-

Seal the hydrogenation vessel and purge several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

-

Workup and Purification:

-

Carefully vent the hydrogen from the reaction vessel.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired chiral amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the product can be determined by chiral HPLC or GC analysis.

-

Expected Results: A Representative Example

While specific data for this compound is proprietary for many industrial applications, the closely related ligand (R)-DTBM-SEGPHOS provides a strong indication of expected performance. In the asymmetric hydrogenation of various enamides, rhodium complexes of (R)-DTBM-SEGPHOS consistently deliver high yields and excellent enantioselectivities, often exceeding 95% e.e.

| Substrate (Enamide) | Product (Chiral Amine) | Catalyst System | Yield (%) | e.e. (%) |

| N-(1-phenylvinyl)acetamide | N-(1-phenylethyl)acetamide | [Rh((R)-DTBM-SEGPHOS)(COD)]BF₄ | >99 | 98 |

| Methyl 2-acetamidoacrylate | N-acetylalanine methyl ester | [Rh((R)-DTBM-SEGPHOS)(COD)]BF₄ | >99 | 99 |

Note: Data presented is representative and based on the performance of the analogous (R)-DTBM-SEGPHOS ligand.

Case Study: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin, the active ingredient in the anti-diabetic drug Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. A key step in several manufacturing routes to Sitagliptin is the asymmetric hydrogenation of a prochiral enamine to establish the desired (R)-stereocenter of the β-amino acid core.[3][4]

While the original synthesis utilized a different chiral phosphine ligand, this compound represents a state-of-the-art ligand that could potentially enhance the efficiency and enantioselectivity of this critical transformation. The steric bulk of the DTBM groups is particularly well-suited to control the stereochemical outcome of the hydrogenation of the tetrasubstituted enamine intermediate.

The Catalytic Cycle: Unraveling the Mechanism of Enantioselection

The high enantioselectivity achieved with the Rh/(R)-DTBM-Garphos system can be understood by examining the catalytic cycle of asymmetric hydrogenation. A generally accepted mechanism for rhodium-catalyzed hydrogenation of enamides involves the following key steps:

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

The enamide substrate coordinates to the chiral rhodium catalyst. The stereochemical outcome of the reaction is determined at this stage, as the bulky this compound ligand creates a chiral environment that favors the formation of one diastereomeric catalyst-substrate complex over the other. Subsequent oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and reductive elimination of the product regenerates the active catalyst and furnishes the chiral amine with high enantiomeric excess. The steric repulsion between the substrate and the bulky DTBM groups of the ligand is the key factor driving the high enantioselectivity.[5]

Safety and Best Practices

-

Handling of this compound: As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere.

-

Rhodium Catalysts: Rhodium compounds are precious metals and can be toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

High-Pressure Hydrogenation: Hydrogenations should be conducted in a well-ventilated fume hood using a properly maintained and certified high-pressure reactor. Adhere strictly to the pressure limits of the vessel.

-

Waste Disposal: Dispose of all chemical waste, including residual rhodium catalyst, in accordance with institutional and local regulations.

Conclusion

This compound is a highly effective chiral ligand for the enantioselective synthesis of pharmaceutical intermediates. Its unique structural features, characterized by significant steric bulk, enable exceptional levels of stereocontrol in rhodium-catalyzed asymmetric hydrogenation reactions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this powerful catalytic tool in the synthesis of chiral amines and other valuable building blocks for drug discovery and development. The principles of rational ligand design embodied by this compound continue to drive innovation in asymmetric catalysis, paving the way for more efficient and sustainable routes to enantiomerically pure pharmaceuticals.

References

- Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907–6910.

- Wang, C.-J., Sun, X., & Zhang, X. (2006). Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes. Synlett, 2006(08), 1169–1172.

- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).

- Blaser, H. U., & Spindler, F. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 41(24), 8149-8160.

- van der Vlugt, J. I. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27245-27255.

- Ohashi, A. (2002). Mechanism of asymmetric hydrogenation by rhodium complexes with unsymmetrical P-chirogenic bisphosphine ligands. Chirality, 14(7), 573–577.

- Li, G., & Antilla, J. C. (2009). A Highly Enantioselective Hydrogenation of Enamides Catalyzed by a Dual Chiral−Achiral Acid System. Organic Letters, 11(5), 1075–1078.

- Shintani, R., Duan, W.-L., Nagano, T., Okada, A., & Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.

- Reek, J. N. H., & de Vries, J. G. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands.

- Zhang, X. (1999). Rh-PennPhos catalyzes an asymmetric hydrogenation of cyclic enamides. The Journal of Organic Chemistry, 64(5), 1774-1775.

- Kim, K., & Park, J. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 738422.

- Zhang, X. (2010). Synthesis and application of tetraphosphane ligands in rhodium-catalyzed hydroformylation of terminal olefins: high regioselectivity at high temperature. Chemistry – A European Journal, 16(16), 4938-4943.

- Verdaguer, X., & Riera, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14033-14099.

- Jurkaš, V., & Gredičak, M. (2024). Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β‑keto Esters. The Journal of Organic Chemistry, 89(19), 13656-13667.

- Hayashi, T. (2000). Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to alpha,beta-unsaturated ketones. Journal of the American Chemical Society, 122(43), 10716-10725.

- Chen, S., Li, J., & Tang, S. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Shibatomi, K. (2021). Enantioselective decarboxylative protonation and deuteration of β-ketocarboxylic acids.

- Davies, S. G., Garrido, N. M., McGee, P. A., & Shilvock, J. P. (1999). Asymmetric synthesis of β-lactams and pseudopeptides via stereoselective conjugate additions of lithium (α-methylbenzyl)allylamide to α,β-unsaturated iron acyl complexes. Journal of the Chemical Society, Perkin Transactions 1, (21), 3105–3110.

- Hughes, D. L. (2011). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. In Practical Process Research and Development (pp. 245-266). Academic Press.

- Zhang, W. (2021). Asymmetric hydrogenation of imines for preparation of chiral amines. Chemical Society Reviews, 50(18), 10459-10487.

- Mathey, F. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation. In Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain (pp. 694-695). Elsevier.

- Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14033-14099.

- Sibi, M. P. (2011). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 13(10), 2548–2551.

- Pala, M. (2001). Synthesis and characterization of {[(COD)Rh(bis-(2R,3R)-2,5-diethylphospholanobenzene)]+BARF−} for use in homogeneous catalysis. Inorganica Chimica Acta, 325(1-2), 131-136.

- Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.

- Process for preparing sitagliptin intermediate. (2009). Google Patents.

- Li, J., Chen, S., & Tang, S. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.

- Gotor-Fernández, V., & Gotor, V. (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen, 2(1), 1-13.

Sources

- 1. Buy this compound | 1365531-99-2 [smolecule.com]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105331651B - The enzyme-chemically preparation method of sitagliptin and its intermediate - Google Patents [patents.google.com]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: (R)-DTBM-Garphos Optimization

Status: Operational Current Version: 2.4 (2025 Update) Topic: Temperature Optimization & Troubleshooting for (R)-DTBM-Garphos Catalysis Audience: Process Chemists, Medicinal Chemists, Academic Researchers[1][2]

System Overview: Ligand Profile

Before initiating troubleshooting, verify your catalyst system parameters.[2][3] This compound is a sterically demanding, electron-rich bisphosphine ligand.[1][2] Its performance is governed by the interplay between its rigid tetramethoxybiphenyl backbone and the bulky 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) substituents.[1][2]

| Parameter | Specification |

| CAS Number | 1365531-98-1 |

| Backbone | 4,4',6,6'-Tetramethoxy-1,1'-biphenyl (Garphos) |

| Substituents | 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) |

| Key Mechanism | Steric interlocking ("Quadrant Rule") & Electronic donation |

| Primary Risk | Oxidation (Air Sensitive), Light Sensitive |

| Optimal Temp Range | 0°C to 70°C (Reaction dependent) |

Knowledge Base: Optimization Modules

Module A: Reactivity vs. Enantioselectivity Trade-offs

Ticket #1042: “I increased the temperature to drive conversion, but I’m worried about eroding my enantiomeric excess (ee).”

Technical Analysis: Unlike many chiral ligands where higher temperatures universally degrade stereocontrol, this compound exhibits remarkable thermal robustness regarding enantioselectivity.[1][2] The bulky DTBM groups create a deep chiral pocket that remains rigid even at elevated temperatures.[2] However, thermal stress often impacts yield due to catalyst decomposition or competitive side reactions before it impacts ee .[2]

Case Study: Rh-Catalyzed Hydroamination (Benzodiazepine Synthesis) In the synthesis of chiral 1,4-benzodiazepines, raising the temperature from ambient to 70°C maintained enantioselectivity but lowered the chemical yield.[1][2]

| Temperature | Yield | Enantiomeric Ratio (er) | Outcome Analysis |

| Ambient (25°C) | 70% | 95:5 | Optimal Balance. High yield and excellent stereocontrol. |

| High (70°C) | 60% | 95:5 | Yield Erosion. Stereocontrol remained intact, but thermal stress likely caused oligomerization or catalyst deactivation.[2] |

Recommendation:

-

Start at 20–25°C. The electronic richness of the DTBM groups often provides sufficient turnover frequency (TOF) at room temperature.[2]

-

Escalate to 40–50°C only if conversion is <50% after 12 hours.

-

Do not exceed 80°C unless using a high-pressure hydrogenation system where gas solubility is the limiting factor.

ngcontent-ng-c3230145110="" class="ng-star-inserted">Source: Org. Lett. study on Rh-catalyzed hydrofunctionalization [1].[1][2][4][5]

Module B: Low-Temperature Protocols & Solubility

Ticket #1045: “My reaction is heterogeneous at 0°C. Is the catalyst soluble?”

Technical Analysis: The DTBM groups are highly lipophilic.[2] While this aids solubility in non-polar solvents (Toluene, Hexane), it can cause precipitation in polar protic solvents (MeOH) at low temperatures.[1] Furthermore, the sheer bulk of the ligand increases the activation energy required for the substrate to enter the coordination sphere.[2]

Troubleshooting Steps:

-

Solvent Swap: If running at <10°C, switch from pure Methanol to a DCM/MeOH (1:1) or Toluene mixture to maintain homogeneity.[1][2]

-

Pre-activation: Form the metal-ligand complex at 25°C for 30 minutes before cooling the reaction vessel. This ensures the active catalytic species is fully generated before kinetic barriers are raised.[2]

Module C: Thermal Stability & Catalyst Life

Ticket #1050: “My reaction stops after 50% conversion at 60°C. Is the ligand decomposing?”

Technical Analysis: this compound is physically stable but chemically susceptible to oxidation.[1][2] At elevated temperatures (>50°C), trace oxygen acts as a rapid poison, oxidizing the phosphine to phosphine oxide (inactive).

Protocol for High-Temperature Reactions:

-

Degassing: Sparging with argon is insufficient for high-temperature runs.[1][2] Use Freeze-Pump-Thaw (3 cycles) for all solvents.[1][2]

-

Scavengers: For Rh/Ir catalysis, ensure no peroxide impurities exist in etheral solvents (THF, Dioxane).[2]

-

Visual Check: A color change from orange/red (active Rh/Ir complex) to black (colloidal metal) indicates ligand dissociation and thermal decomposition.[1][2]

Diagnostic Workflow (Interactive)

Use the following decision tree to optimize your reaction temperature based on observed experimental outcomes.

Caption: Decision logic for temperature adjustment based on yield/ee feedback loops.

Comparative Data: Garphos vs. SEGPHOS

Users often confuse This compound with (R)-DTBM-SEGPHOS .[1][2] While electronically similar, the backbone flexibility differs.[2]

Ticket #1060: “Should I switch to DTBM-SEGPHOS if Garphos isn't working?”

Answer: Yes, if the issue is yield in sterically crowded systems.[2]

-

Garphos: More rigid backbone.[1][2] Often gives higher ee in specific hydrofunctionalizations but can be slower [1].[1][2]

-

SEGPHOS: Slightly more flexible bite angle. Often provides higher turnover numbers (TON) in difficult hydrogenations [2].[1][2]

| Feature | This compound | (R)-DTBM-SEGPHOS |

| Backbone | Tetramethoxybiphenyl | Benzodioxole |

| Steric Bulk | High (Rigid) | High (Flexible) |

| Best For | Hydroamination, Cross-coupling | Hydrogenation, Silylation |

| Temp Sensitivity | High ee stability at high T | Moderate ee stability at high T |

Standard Operating Procedure (SOP)

Protocol: Temperature-Controlled Catalyst Preparation

-

Inert Environment: All steps must be performed in a glovebox or via Schlenk technique under N₂/Ar.

-

Pre-Complexation (Critical):

-

Substrate Addition:

-

Monitoring:

-

Monitor conversion via TLC/GC/NMR at 2h, 6h, and 12h.

-

If running at >50°C, ensure the reaction vessel is sealed (pressure tube) to prevent solvent evaporation and concentration changes.

-

References

-

Enantioenriched α-Vinyl 1,4-Benzodiazepines via Rhodium-Catalyzed Hydrofunctionalizations. Source: National Institutes of Health (NIH) / PMC Context: Demonstrates this compound maintaining 95:5 er at 70°C despite lower yield compared to RT.

-

Acceleration Effects of Phosphine Ligands on Rhodium-Catalyzed Dehydrogenative Silylation. Source: ACS Publications (J. Org.[1][2] Chem) Context: Compares Garphos vs. SEGPHOS, highlighting cases where SEGPHOS offers higher reactivity. [1][2]

-

Garphos Ligand Kit Technical Note. Source: Strem Chemicals / Ascensus Context: Physical properties, handling, and patent information (US 61/381,493).

Sources

- 1. SEGPHOS - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ethz.ch [ethz.ch]

- 4. Asymmetric hydrogenation catalyzed by a rhodium complex of (R)-(tert-butylmethylphosphino)(di-tert-butylphosphino)methane: scope of enantioselectivity and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing Base Parameters for (R)-DTBM-Garphos Catalysis

Subject: Troubleshooting & Optimization of Base Effects in Asymmetric Intermolecular [3+2] Cycloadditions Product Series: (R)-DTBM-Garphos Ligands (P-Stereogenic & Biaryl Variants) Applicable Reaction Classes: Ag(I)-Catalyzed 1,3-Dipolar Cycloadditions (Azomethine Ylides)[1]

Part 1: The Core Directive – Technical Analysis

This compound is a high-performance chiral ligand characterized by the presence of electron-rich, sterically demanding 3,5-di-tert-butyl-4-methoxyphenyl (DTBM) groups.[1] In Silver(I)-catalyzed cycloadditions, the base is not merely a proton scavenger; it is a kinetic gatekeeper .[1]

The base serves two competing roles:

-

Activation (Constructive): Deprotonating the

-imino ester to generate the active 1,3-dipole (azomethine ylide).[1] -

Epimerization (Destructive): Deprotonating the newly formed succinimide/pyrrolidine product, leading to erosion of enantiomeric excess (ee) over time.[1]

The DTBM Effect: The massive steric bulk of the DTBM groups creates a tight chiral pocket around the Ag(I) center.[1] This enhances enantioselectivity but makes the active site sensitive to the steric profile of the base.[1] A base that is too small or coordinating can disrupt the delicate Ag-Ligand geometry.[1]

Part 2: Diagnostic Workflows & Visualization

2.1 Base Selection Logic Flow

Use this decision tree to select the initial base/silver combination based on your substrate's acidity and steric profile.[1]

Caption: Figure 1. Decision matrix for coupling base strength with substrate acidity to prevent product epimerization while ensuring catalytic turnover.

Part 3: Critical Analysis of Base Parameters

The following table summarizes the impact of common bases used with this compound in Ag-catalyzed cycloadditions.

| Base Type | Specific Examples | pKa (DMSO) | Interaction with DTBM-Garphos | Recommended Use Case |

| Carbonate Salts | ~15-18 | Heterogeneous. Does not interfere with the bulky DTBM pocket.[1] | Gold Standard. Use | |

| Tertiary Amines | TEA, DIPEA | 9-11 | Homogeneous. Can coordinate to Ag(I), potentially displacing the bulky ligand if in large excess.[1] | Use with AgF or AgOAc for highly acidic substrates where carbonates are too slow or insoluble.[1] |

| Alkoxides | LiOtBu, KOtBu | ~29 | Aggressive. High risk of product epimerization.[1] | Only for non-activated alkyl imino esters that fail to react with carbonates.[1] |

| Guanidines | TBD, MTBD | ~25 | Strong/Bulky. Can cause background (racemic) reaction uncatalyzed by silver.[1] | Avoid unless strictly necessary.[1] |

Part 4: Troubleshooting Guide (FAQ)

Q1: My conversion is good (>90%), but the ee drops significantly if I leave the reaction overnight. Why?

Diagnosis: Product Epimerization. Root Cause: The pyrrolidine product contains an acidic proton at the C-2 position (alpha to the ester).[1] If your base is too strong or present in large excess, it will deprotonate the product after it forms, scrambling the stereocenter.[1] Solution:

-

Switch to

: This ensures a 1:1 stoichiometry of Silver:Base.[1] The base is consumed exactly as the silver binds the ligand.[1] -